molecular formula Zr(SO4)2<br>O8S2Z B078030 Zirconium sulfate CAS No. 14644-61-2

Zirconium sulfate

Cat. No. B078030
CAS RN: 14644-61-2
M. Wt: 283.4 g/mol
InChI Key: ZXAUZSQITFJWPS-UHFFFAOYSA-J
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Patent
US07632769B2

Procedure details

625 g of a 16% (ZrO2 conversion) zirconium oxychloride solution at room temperature was added to 237 g of a 25% sodium sulfate solution. After addition of hydrochloric acid to achieve a free acid concentration of 1.5 N, this was heated to 75° C. and maintained for 1 hour to age while producing basic zirconium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O(Cl)Cl.[Zr:4].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Na+].[Na+].Cl>>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:4].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6] |f:0.1,2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour to age
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.